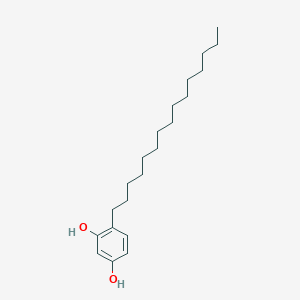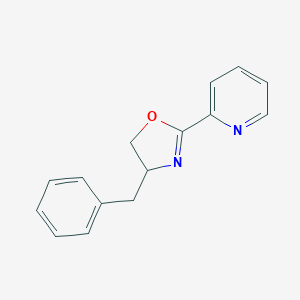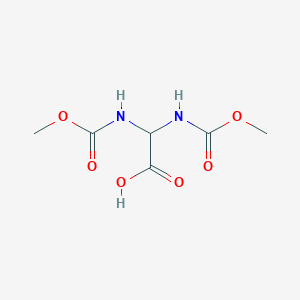![molecular formula C11H34O4Si5 B173840 Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane CAS No. 17066-04-5](/img/structure/B173840.png)
Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane is a complex organosilicon compound with the molecular formula C11H34O4Si5. This compound belongs to the siloxane family, which are silicon-oxygen compounds known for their unique properties and wide range of applications in various fields such as materials science, medicine, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane typically involves multiple steps, starting with the reaction of dimethylsilanol with trimethylsilyl chloride under controlled conditions[_{{{CITATION{{{_2{acetic acid,[dimethyl(trimethylsilyloxy)silyl]oxy-[[hydroxy(dimethyl .... The reaction is usually carried out in anhydrous conditions to prevent hydrolysis and is often conducted in the presence of a catalyst such as a Lewis acid to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve large-scale production efficiently.
化学反应分析
Types of Reactions: Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of simpler silicon compounds.
Substitution: Substitution reactions can occur at the silicon atoms, replacing methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alkyl halides and organometallic reagents are employed for substitution reactions.
Major Products Formed:
Silanols: Resulting from oxidation reactions.
Simpler Silicon Compounds: Resulting from reduction reactions.
Functionalized Silicon Compounds: Resulting from substitution reactions.
科学研究应用
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex siloxane polymers and as a reagent in organic synthesis.
Biology: In biological research, it serves as a protective agent for sensitive biomolecules and as a component in the development of biosensors.
Medicine: In the medical field, it is utilized in the formulation of drug delivery systems and as a component in medical implants due to its biocompatibility and stability.
Industry: In industry, it is used in the production of sealants, adhesives, and coatings due to its excellent thermal stability and resistance to chemicals.
作用机制
The mechanism by which Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane exerts its effects depends on its specific application. For example, in drug delivery systems, it may act as a carrier molecule, facilitating the transport of therapeutic agents to target sites. The molecular targets and pathways involved are typically related to the interaction of the siloxane backbone with biological membranes or enzymes.
相似化合物的比较
Dimethylsilanol: A simpler silanol compound.
Trimethylsilyl chloride: A common reagent used in the synthesis of siloxanes.
Polydimethylsiloxane (PDMS): A widely used siloxane polymer.
Uniqueness: Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane is unique due to its complex structure and the presence of multiple silyloxy groups, which impart distinct chemical and physical properties compared to simpler siloxanes.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in modern chemistry and technology.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
CAS 编号 |
17066-04-5 |
|---|---|
分子式 |
C11H34O4Si5 |
分子量 |
370.81 g/mol |
IUPAC 名称 |
dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C11H34O4Si5/c1-16(2)12-18(6,7)14-20(10,11)15-19(8,9)13-17(3,4)5/h16H,1-11H3 |
InChI 键 |
SBXUOBILXDPGKB-UHFFFAOYSA-N |
SMILES |
C[SiH](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
规范 SMILES |
C[SiH](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




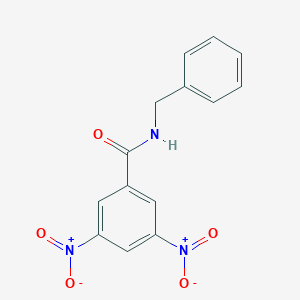
![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)
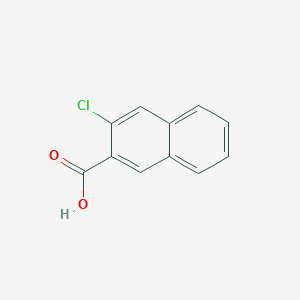


![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)

